molecular formula C18H27N3O4S B2562226 N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898445-77-7

N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2562226
CAS No.: 898445-77-7
M. Wt: 381.49
InChI Key: ZHTZFUAUSXOBGZ-UHFFFAOYSA-N
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Description

N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a chemical compound used in scientific research. It exhibits intriguing properties that make it suitable for various applications, including drug synthesis and catalysis.

Scientific Research Applications

N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.

Preparation Methods

The synthetic routes and reaction conditions for N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involve multiple steps. Typically, the synthesis starts with the preparation of the tosylpiperidine intermediate, followed by its reaction with ethyl oxalyl chloride to form the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxalamide derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide, leading to the formation of various substituted products.

Mechanism of Action

The mechanism of action of N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can be compared with other similar compounds, such as:

    N1-ethyl-N2-(2-(1-piperidinyl)ethyl)oxalamide: Lacks the tosyl group, leading to different chemical and biological properties.

    N1-ethyl-N2-(2-(1-benzylpiperidin-2-yl)ethyl)oxalamide: Contains a benzyl group instead of a tosyl group, resulting in variations in reactivity and applications.

    N1-ethyl-N2-(2-(1-methylpiperidin-2-yl)ethyl)oxalamide:

This compound stands out due to its unique combination of the tosyl and piperidine moieties, which confer specific properties and applications not found in other similar compounds.

Properties

IUPAC Name

N-ethyl-N'-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-3-19-17(22)18(23)20-12-11-15-6-4-5-13-21(15)26(24,25)16-9-7-14(2)8-10-16/h7-10,15H,3-6,11-13H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTZFUAUSXOBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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